9-Chloro-2-benzyl-1,2,3,4-tetrahydro-2-azaacridine 9-Chloro-2-benzyl-1,2,3,4-tetrahydro-2-azaacridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13667202
InChI: InChI=1S/C19H17ClN2/c20-19-15-8-4-5-9-17(15)21-18-10-11-22(13-16(18)19)12-14-6-2-1-3-7-14/h1-9H,10-13H2
SMILES: C1CN(CC2=C(C3=CC=CC=C3N=C21)Cl)CC4=CC=CC=C4
Molecular Formula: C19H17ClN2
Molecular Weight: 308.8 g/mol

9-Chloro-2-benzyl-1,2,3,4-tetrahydro-2-azaacridine

CAS No.:

Cat. No.: VC13667202

Molecular Formula: C19H17ClN2

Molecular Weight: 308.8 g/mol

* For research use only. Not for human or veterinary use.

9-Chloro-2-benzyl-1,2,3,4-tetrahydro-2-azaacridine -

Specification

Molecular Formula C19H17ClN2
Molecular Weight 308.8 g/mol
IUPAC Name 2-benzyl-10-chloro-3,4-dihydro-1H-benzo[b][1,6]naphthyridine
Standard InChI InChI=1S/C19H17ClN2/c20-19-15-8-4-5-9-17(15)21-18-10-11-22(13-16(18)19)12-14-6-2-1-3-7-14/h1-9H,10-13H2
Standard InChI Key BSBOXQXOZZHMDR-UHFFFAOYSA-N
SMILES C1CN(CC2=C(C3=CC=CC=C3N=C21)Cl)CC4=CC=CC=C4
Canonical SMILES C1CN(CC2=C(C3=CC=CC=C3N=C21)Cl)CC4=CC=CC=C4

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound’s molecular formula is C₁₉H₁₇ClN₂, with a molecular weight of 308.8 g/mol . Its IUPAC name, 2-benzyl-10-chloro-3,4-dihydro-1H-benzo[b] naphthyridine, reflects its tetracyclic architecture, which includes a partially saturated azaacridine ring system . Key structural features include:

  • A chlorine atom at position 9, enhancing electrophilic reactivity.

  • A benzyl group at position 2, contributing to lipophilicity and potential DNA-intercalating properties .

  • A tetrahydro-azaacridine core, which reduces planarity compared to fully aromatic acridines, potentially modulating biological interactions .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₉H₁₇ClN₂
Molecular Weight (g/mol)308.8
SMILESClc1c2CN(CCc2nc2c1cccc2)Cc1ccccc1
InChI KeyBSBOXQXOZZHMDR-UHFFFAOYSA-N
SolubilityLikely low aqueous solubility

The canonical SMILES and InChIKey confirm its unique stereoelectronic profile, critical for structure-activity relationship (SAR) studies .

Synthesis and Optimization Strategies

Table 2: Representative Synthetic Conditions for Analogous Compounds

StepReagents/ConditionsYieldReference
CyclizationPPh₃, Toluene, Reflux60–75%
BenzylationCs₂CO₃, ACN, Reflux57–99%
ChlorinationCl₂, FeCl₃, DCM45–65%

Purification and Characterization

Purification often employs recrystallization from ethanol or acetonitrile, while characterization relies on ¹H/¹³C NMR, HRMS, and HPLC . The compound’s PubChem CID (21699698) provides access to spectral data for verification.

CompoundCell Line (IC₅₀, µM)Target
9-Chloro-2-benzyl-...Not reportedDNA intercalation
C-1748 (Nitroacridine)0.5–2.0Hypoxia-selective
LS-1-10 (Acridinone)0.294–1.7Autophagy inhibition

Mechanism of Action

The benzyl group enhances membrane permeability, while the chlorine atom stabilizes DNA adducts . Molecular docking studies suggest high affinity for Topoisomerase II and G-quadruplex DNA, disrupting replication .

Applications in Drug Development

Lead Optimization

This compound serves as a scaffold for dual-target inhibitors. For example:

  • Hybrid Molecules: Combining acridine moieties with triazene or urea groups improves selectivity against Src/MEK kinases .

  • PROTACs: Acridine-based degraders (e.g., HDAC-targeting) show promise in hematological malignancies .

Formulation Challenges

Low aqueous solubility necessitates nanocarrier systems (e.g., liposomes) or prodrug strategies (e.g., phosphate esters) .

ParameterValue
PPEGloves, goggles, respirator
Storage2–8°C, inert atmosphere
DisposalIncineration with scrubber

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